molecular formula C18H18N8O B12169897 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

Cat. No.: B12169897
M. Wt: 362.4 g/mol
InChI Key: SXMIYTVTJJQDJW-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the tetrazole and triazolopyridine groups through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the formation of the heterocyclic rings. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzamide or heterocyclic rings, leading to the formation of substituted derivatives.

    Cyclization: The formation of additional heterocyclic rings through cyclization reactions can further modify the compound’s structure.

Scientific Research Applications

3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s heterocyclic rings allow it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways. These interactions can lead to the modulation of enzyme activity, receptor signaling, and gene expression, contributing to its biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide stands out due to its unique combination of tetrazole and triazolopyridine moieties. Similar compounds include:

    3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide: Lacks the triazolopyridine group, resulting in different chemical and biological properties.

    N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide: Lacks the tetrazole group, affecting its reactivity and interactions.

    3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-ethylbenzamide: Lacks the triazolopyridine group, leading to variations in its applications and effects.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18N8O

Molecular Weight

362.4 g/mol

IUPAC Name

3,4-dimethyl-2-(tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H18N8O/c1-12-6-7-14(17(13(12)2)26-11-20-23-24-26)18(27)19-9-8-16-22-21-15-5-3-4-10-25(15)16/h3-7,10-11H,8-9H2,1-2H3,(H,19,27)

InChI Key

SXMIYTVTJJQDJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCC2=NN=C3N2C=CC=C3)N4C=NN=N4)C

Origin of Product

United States

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